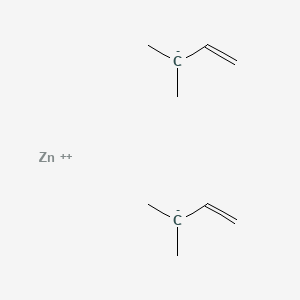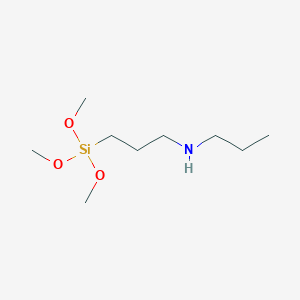![molecular formula C27H17ClN4O4 B14150202 1-[10-(4-chlorobenzylidene)anthracen-9(10H)-ylidene]-2-(2,4-dinitrophenyl)hydrazine CAS No. 384354-67-0](/img/structure/B14150202.png)
1-[10-(4-chlorobenzylidene)anthracen-9(10H)-ylidene]-2-(2,4-dinitrophenyl)hydrazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[10-(4-chlorobenzylidene)anthracen-9(10H)-ylidene]-2-(2,4-dinitrophenyl)hydrazine is a complex organic compound with a molecular formula of C27H17ClN4O4 . This compound is part of the anthracene-based derivatives family, which are known for their unique photophysical and electrochemical properties .
準備方法
The synthesis of 1-[10-(4-chlorobenzylidene)anthracen-9(10H)-ylidene]-2-(2,4-dinitrophenyl)hydrazine typically involves a series of organic reactions. One common method is the Suzuki/Sonogashira cross-coupling reaction, which is known for producing anthracene-based derivatives in good yields . The reaction conditions often include the use of palladium catalysts and bases under inert atmospheres to ensure high efficiency and selectivity . Industrial production methods may involve scaling up these reactions with optimized conditions to ensure consistency and purity of the final product.
化学反応の分析
1-[10-(4-chlorobenzylidene)anthracen-9(10H)-ylidene]-2-(2,4-dinitrophenyl)hydrazine undergoes various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: This compound can undergo nucleophilic substitution reactions, especially at the chlorobenzylidene and dinitrophenyl groups. The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of quinones, while reduction could yield amines or alcohols.
科学的研究の応用
1-[10-(4-chlorobenzylidene)anthracen-9(10H)-ylidene]-2-(2,4-dinitrophenyl)hydrazine has several scientific research applications:
Chemistry: It is used in the study of photophysical properties and electrochemical behavior of anthracene derivatives.
Biology: This compound can be used as a fluorescent probe due to its unique emission properties.
Industry: Used in the production of dyes, pigments, and fluorescent whitening agents.
作用機序
The mechanism of action of 1-[10-(4-chlorobenzylidene)anthracen-9(10H)-ylidene]-2-(2,4-dinitrophenyl)hydrazine involves its interaction with molecular targets through its conjugated system. The compound’s photophysical properties allow it to absorb and emit light, making it useful in various applications. The pathways involved include electron transfer and energy transfer processes, which are crucial in its function as a fluorescent probe and in electrochemical studies .
類似化合物との比較
1-[10-(4-chlorobenzylidene)anthracen-9(10H)-ylidene]-2-(2,4-dinitrophenyl)hydrazine can be compared with other anthracene-based derivatives such as:
- 9-(4-phenyl)anthracene
- 9-(4-phenylethynyl)-anthracene
- 9,10-bis(phenylethynyl)anthracene These compounds share similar photophysical properties but differ in their substituents, which affect their thermal stability, quantum yield, and electrochemical behavior . The unique combination of chlorobenzylidene and dinitrophenyl groups in this compound provides distinct properties that make it valuable for specific applications.
特性
CAS番号 |
384354-67-0 |
|---|---|
分子式 |
C27H17ClN4O4 |
分子量 |
496.9 g/mol |
IUPAC名 |
N-[[10-[(4-chlorophenyl)methylidene]anthracen-9-ylidene]amino]-2,4-dinitroaniline |
InChI |
InChI=1S/C27H17ClN4O4/c28-18-11-9-17(10-12-18)15-24-20-5-1-3-7-22(20)27(23-8-4-2-6-21(23)24)30-29-25-14-13-19(31(33)34)16-26(25)32(35)36/h1-16,29H |
InChIキー |
MNQCNOMYIPBHNC-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(=CC3=CC=C(C=C3)Cl)C4=CC=CC=C4C2=NNC5=C(C=C(C=C5)[N+](=O)[O-])[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


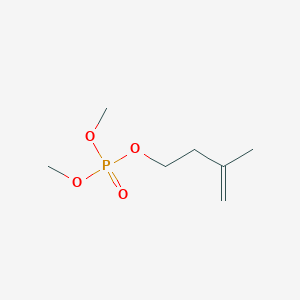
![2-[4-(2-Hydroxyethoxy)butoxy]ethanol](/img/structure/B14150126.png)
![N~1~-Ethyl-N~2~-[2-(ethylamino)ethyl]ethane-1,2-diamine](/img/structure/B14150131.png)
![9-[3,5-o-(1-Methylethylidene)pentofuranosyl]-9h-purin-6-amine](/img/structure/B14150138.png)

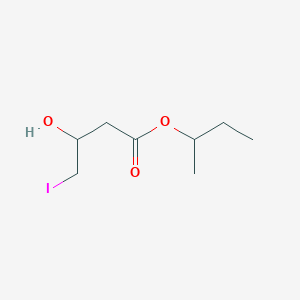
![5-(4-oxo-4H-3,1-benzoxazin-2-yl)-2-{4-[(E)-phenyldiazenyl]phenyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B14150169.png)
![N-[2,4-Dichloro-5-(trifluoromethoxy)phenyl]acetamide](/img/structure/B14150177.png)
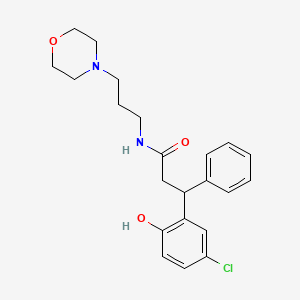
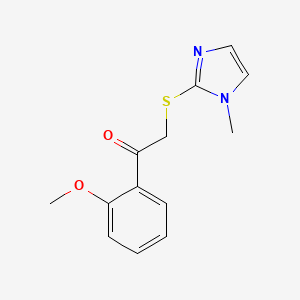
![2-[(4-amino-5-methyl-1,2,4-triazol-3-yl)sulfanyl]-N-(2,3-dimethylcyclohexyl)acetamide](/img/structure/B14150210.png)
